5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethyl-4aH-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a fused thieno-pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method includes the reaction of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to yield the thieno[2,3-d]pyrimidin-4-one core . Another approach involves the use of 2-amino-thiophene-3-carboxylate derivatives, which undergo cyclization in the presence of isocyanates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-yield cyclization reactions and scalable reaction conditions, are likely applied to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-4aH-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thieno-pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thieno-pyrimidines .
Scientific Research Applications
5,6-Dimethyl-4aH-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit phosphodiesterase 10A (PDE10A), an enzyme involved in signal transduction pathways . This inhibition can lead to various biological effects, including modulation of cellular signaling and potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one: This compound shares a similar thieno-pyrimidine core but differs in the functional groups attached to the ring system.
Thieno[2,3-d]pyrimidine derivatives: These compounds have variations in the substitution pattern on the thieno-pyrimidine ring, leading to different biological activities.
Uniqueness
5,6-Dimethyl-4aH-thieno[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PDE10A sets it apart from other similar compounds and highlights its potential as a therapeutic agent .
Properties
Molecular Formula |
C8H8N2OS |
---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H8N2OS/c1-4-5(2)12-8-6(4)7(11)9-3-10-8/h3,6H,1-2H3 |
InChI Key |
YSNCVFSNYCITQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NC(=O)C12)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.